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molecular formula C13H12ClNO3 B1376234 Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 97026-71-6

Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B1376234
M. Wt: 265.69 g/mol
InChI Key: HJWBBBADPXPUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877783B2

Procedure details

As described for example 88d, 3-(4-chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester (373 mg, 1.4 mmol) was converted, instead of 3-(3-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester, to the title compound (204 mg, 65%) which was obtained as a white solid. MS: m/e=224.1 [M+H]+.
Quantity
373 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=2)=[N:8][O:9][C:10]=1[CH3:11])=O)C.C(OC(C1C(C2C=CC=C(F)C=2)=NOC=1C)=O)C>>[Cl:18][C:15]1[CH:14]=[CH:13][C:12]([C:7]2[C:6]([CH2:4][OH:3])=[C:10]([CH3:11])[O:9][N:8]=2)=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
373 mg
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NOC1C)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NOC1C)C1=CC(=CC=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NOC(=C1CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 204 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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